molecular formula C16H15N3O2S B10878522 Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide

Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide

Cat. No.: B10878522
M. Wt: 313.4 g/mol
InChI Key: YJPPZSPGXZPSLO-UHFFFAOYSA-N
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Description

N~2~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE is a complex heterocyclic compound that features a unique combination of a cycloheptathiophene and a pyrimidine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the fused ring system. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~2~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives .

Scientific Research Applications

N~2~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)-2-FURAMIDE is unique due to its fused ring system, which combines the properties of both cycloheptathiophene and pyrimidine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)furan-2-carboxamide

InChI

InChI=1S/C16H15N3O2S/c20-15(11-6-4-8-21-11)19-14-13-10-5-2-1-3-7-12(10)22-16(13)18-9-17-14/h4,6,8-9H,1-3,5,7H2,(H,17,18,19,20)

InChI Key

YJPPZSPGXZPSLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=NC=NC(=C23)NC(=O)C4=CC=CO4

Origin of Product

United States

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